molecular formula C18H13ClN2O2 B11001582 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one

7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one

Cat. No.: B11001582
M. Wt: 324.8 g/mol
InChI Key: FEUQTTUYGSTHRJ-UHFFFAOYSA-N
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Description

7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Indole Derivative Attachment: The indole moiety can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could produce various quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicine, it could be explored as a potential therapeutic agent, particularly in the treatment of infectious diseases or cancer.

Industry

Industrially, it might be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being investigated. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

    Indole-quinoline hybrids: Compounds combining indole and quinoline moieties, often with enhanced biological activities.

Uniqueness

The uniqueness of 7-chloro-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)quinolin-4(1H)-one lies in its specific substitution pattern, which might confer unique biological properties or synthetic utility.

Properties

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

7-chloro-3-(2,3-dihydroindole-1-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C18H13ClN2O2/c19-12-5-6-13-15(9-12)20-10-14(17(13)22)18(23)21-8-7-11-3-1-2-4-16(11)21/h1-6,9-10H,7-8H2,(H,20,22)

InChI Key

FEUQTTUYGSTHRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl

Origin of Product

United States

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